

Physical and chemical properties of Hydroxy Bosentan-d4

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An In-depth Technical Guide to Hydroxy Bosentan-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, as well as the experimental applications, of **Hydroxy Bosentan-d4**. This deuterated analog of a primary active metabolite of Bosentan is a critical tool in pharmacokinetic and metabolic research.

Core Physical and Chemical Properties

Hydroxy Bosentan-d4 is a stable isotope-labeled version of Hydroxy Bosentan, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Structural and General Properties



Property	Value	Source(s)
Chemical Name	4-(1-hydroxy-2-methylpropan- 2-yl)-N-[5-(2- methoxyphenoxy)-2-pyrimidin- 2-yl-6-(1,1,2,2-tetradeuterio-2- hydroxyethoxy)pyrimidin-4- yl]benzenesulfonamide	[2][3]
Synonyms	4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-(2-hydroxyethoxy-d4)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-benzenesulfonamide; Ro 48-8634-d4; Ro 48-5033-d4	[4][5]
CAS Number	1065472-91-4	
Molecular Formula	C27H25D4N5O7S	_
Appearance	White Solid	_

Physicochemical Data



Property	Value	Source(s)
Molecular Weight	571.64 g/mol	
Monoisotopic Mass	571.20387644 Da (Computed)	
Melting Point	124-127 °C (Predicted)	_
Boiling Point	783.9 ± 70.0 °C at 760 mmHg (Predicted)	
Solubility	Soluble in methanol and dimethyl sulfoxide (DMSO); slightly soluble in water.	
Storage Conditions	2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere	
logP	4.33010 (Predicted)	_
рКа	Data not available	_

Experimental Protocols

Hydroxy Bosentan-d4 is primarily utilized as an internal standard in quantitative analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic studies of Bosentan and its metabolites.

Synthesis of Hydroxy Bosentan-d4

While a detailed, publicly available step-by-step synthesis protocol for **Hydroxy Bosentan-d4** is proprietary, the general strategy involves the site-specific introduction of deuterium atoms. Based on the synthesis of Bosentan and its metabolites, a plausible route for **Hydroxy Bosentan-d4** would involve the use of a deuterated precursor.

Plausible Synthetic Route:

The synthesis of Hydroxy Bosentan involves the reaction of key intermediates, one of which is 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine. This intermediate is then reacted with 4-



(tert-butyl)benzenesulfonamide, followed by a reaction with ethylene glycol. To produce **Hydroxy Bosentan-d4**, a deuterated version of ethylene glycol, specifically ethylene glycol-d4, would be used in the final step of the synthesis.

Purification:

Post-synthesis, purification is crucial to ensure high isotopic and chemical purity. Standard purification techniques for organic molecules would be employed, such as:

- Column Chromatography: To separate the desired deuterated compound from nondeuterated analogs and other reaction impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity standards required for an analytical internal standard.

Quantification of Hydroxy Bosentan in Human Plasma by LC-MS/MS

The following protocol is based on a validated method for the simultaneous quantification of Bosentan and Hydroxy Bosentan in human plasma, utilizing their deuterated analogs as internal standards.

- 2.2.1. Sample Preparation: Solid Phase Extraction (SPE)
- To 100 μL of human plasma, add the internal standard solution (containing Hydroxy Bosentan-d4).
- Vortex the mixture.
- Load the plasma sample onto a pre-conditioned SPE cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the analyte and internal standard from the cartridge.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.



2.2.2. Liquid Chromatography Conditions

- Column: Thermo Hypurity C18 (100 mm × 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: An isocratic mobile phase, for example, a mixture of an acidic aqueous solution (e.g., 0.5% formic acid in water) and an organic solvent (e.g., acetonitrile) in a ratio of 20:80 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 25°C).
- Injection Volume: 10-50 μL.

2.2.3. Mass Spectrometry Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Precursor → Product Ion Transitions:
 - Hydroxy Bosentan: Specific m/z transition to be determined during method development.
 - Hydroxy Bosentan-d4: The precursor ion will be 4 Da higher than that of Hydroxy
 Bosentan due to the four deuterium atoms. The product ion transition will also be specific
 and determined empirically.

2.2.4. Calibration and Quantification

- A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
- The concentration of Hydroxy Bosentan in the plasma samples is then determined from this calibration curve.
- The validated dynamic concentration range for Hydroxy Bosentan in a published study was 0.2-250 ng/mL.



Signaling Pathways and Mechanism of Action

Hydroxy Bosentan is an active metabolite of Bosentan, a dual endothelin receptor antagonist. Therefore, the mechanism of action of Hydroxy Bosentan is intrinsically linked to the endothelin signaling pathway, which plays a crucial role in vasoconstriction and cell proliferation.

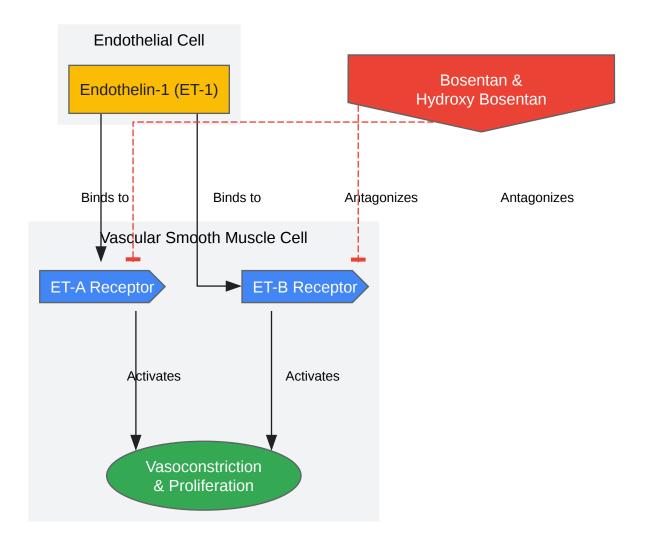
Endothelin Signaling Pathway and Bosentan's Mechanism of Action:

Endothelin-1 (ET-1) is a potent vasoconstrictor that binds to two receptor subtypes: Endothelin Receptor Type A (ETA) and Endothelin Receptor Type B (ETB).

- ETA Receptors: Located on vascular smooth muscle cells. Activation of these receptors leads to vasoconstriction and proliferation of these cells.
- ETB Receptors: Found on both endothelial cells and smooth muscle cells. Their activation on smooth muscle cells also causes vasoconstriction, while on endothelial cells, it mediates the release of vasodilators like nitric oxide and prostacyclin, and is involved in the clearance of ET-1.

Bosentan, and its active metabolite Hydroxy Bosentan, act as competitive antagonists at both ETA and ETB receptors. By blocking these receptors, they prevent the binding of ET-1, leading to a net effect of vasodilation and a reduction in vascular resistance. This is particularly beneficial in conditions like pulmonary arterial hypertension (PAH), where ET-1 levels are elevated. Hydroxy Bosentan (Ro 48-5033) contributes to the pharmacological activity of the parent drug, retaining 10%-20% of its activity.





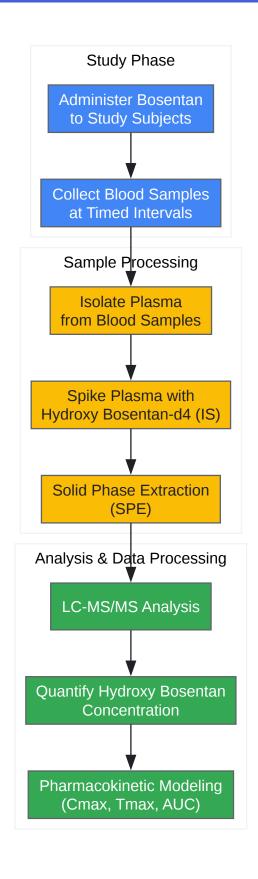
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Mechanism of action of Bosentan and its active metabolite, Hydroxy Bosentan.

Experimental Workflows

The primary application of **Hydroxy Bosentan-d4** is in pharmacokinetic studies of Bosentan. A typical workflow for such a study is outlined below.





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Workflow for a pharmacokinetic study of Bosentan using Hydroxy Bosentan-d4.



Conclusion

Hydroxy Bosentan-d4 is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate and precise quantification of Hydroxy Bosentan, a key active metabolite of Bosentan. This technical guide provides essential information to support the design and execution of studies involving this important deuterated compound.

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